molecular formula C16H18N4O7S B15288875 Dimethoxy Chlorimuron

Dimethoxy Chlorimuron

Cat. No.: B15288875
M. Wt: 410.4 g/mol
InChI Key: LOTWAFIVDZLUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .

Scientific Research Applications

Dimethoxy Chlorimuron has a wide range of applications in scientific research:

Mechanism of Action

Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.

Properties

Molecular Formula

C16H18N4O7S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22)

InChI Key

LOTWAFIVDZLUEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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